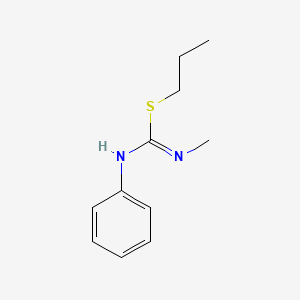![molecular formula C12H13NO B14348696 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one CAS No. 96850-75-8](/img/structure/B14348696.png)
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methylidene group and a 4-methylphenylmethyl group attached to the azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one can be achieved through several synthetic routes One common method involves the reaction of 4-methylbenzylamine with a suitable acylating agent to form the corresponding amide This amide is then subjected to cyclization under basic conditions to yield the azetidinone ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the methylidene or phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-4-(3-methylphenyl)azetidin-2-one
- 1-(4-Methylphenyl)-3-methylideneazetidin-2-one
Uniqueness
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one is unique due to its specific structural features, such as the presence of both a methylidene group and a 4-methylphenylmethyl group
Eigenschaften
CAS-Nummer |
96850-75-8 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C12H13NO/c1-9-3-5-11(6-4-9)8-13-7-10(2)12(13)14/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
VXFGJGNKJNRKFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2CC(=C)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


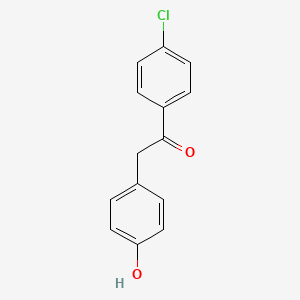

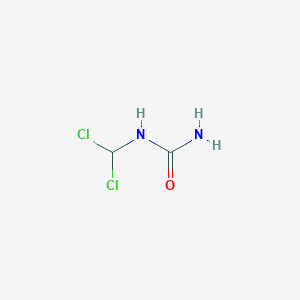
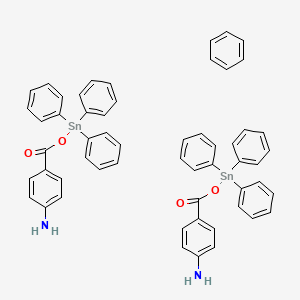
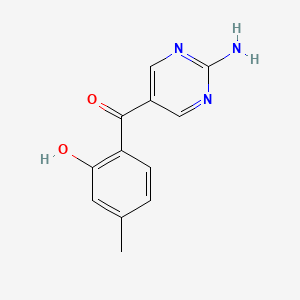
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
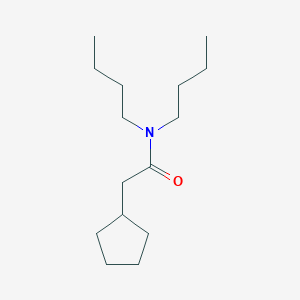
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)



![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
